
n-(4-Chloro-9h-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-2-Fluorenylacetamide
- Acetamide, N-9H-fluoren-2-yl-N-hydroxy-
Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1785-13-3 |
|---|---|
Formule moléculaire |
C15H12ClNO |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
N-(4-chloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18) |
Clé InChI |
AAZCQTVPDLDJEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


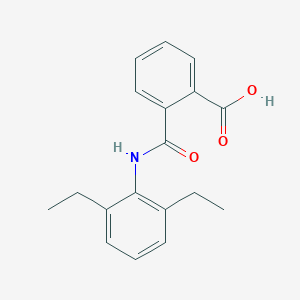
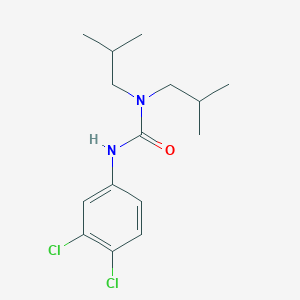
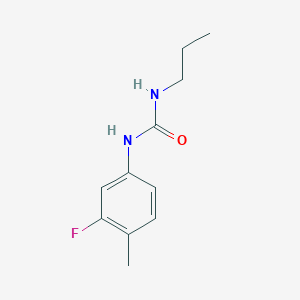
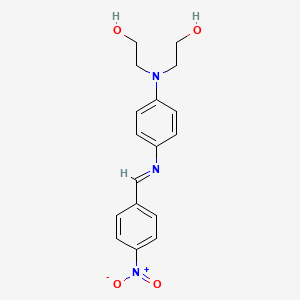
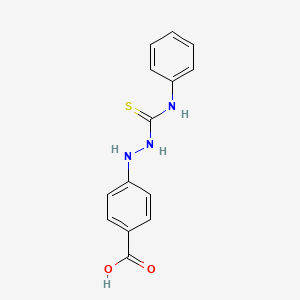
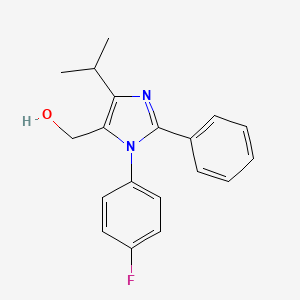


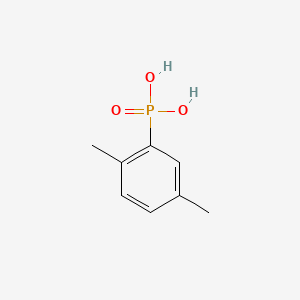
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
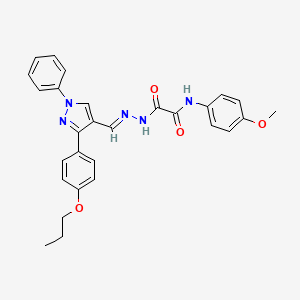
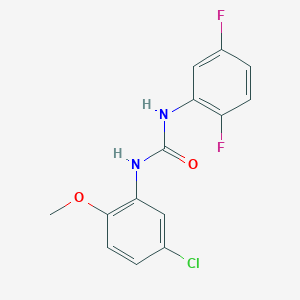

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
